molecular formula C10H7BrClNO B598553 3-Bromo-8-chloro-4-hydroxy-6-methylquinoline CAS No. 1204810-55-8

3-Bromo-8-chloro-4-hydroxy-6-methylquinoline

Cat. No.: B598553
CAS No.: 1204810-55-8
M. Wt: 272.526
InChI Key: CDBPKFNQYJQQPA-UHFFFAOYSA-N
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Description

3-Bromo-8-chloro-4-hydroxy-6-methylquinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-chloro-4-hydroxy-6-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Chlorination: The addition of a chlorine atom at the 8-position.

    Cyclization: Formation of the quinoline ring structure.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-chloro-4-hydroxy-6-methylquinoline can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the carbonyl group to form corresponding alcohols.

    Substitution: Nucleophilic substitution reactions at the bromine or chlorine positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-Bromo-8-chloro-4-hydroxy-6-methylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloro-4-hydroxy-6-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-8-chloroquinolin-4(1H)-one
  • 6-Methylquinolin-4(1H)-one
  • 8-Chloro-6-methylquinolin-4(1H)-one

Uniqueness

3-Bromo-8-chloro-4-hydroxy-6-methylquinoline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced activity or selectivity in certain applications, making it a valuable compound for further research and development.

Properties

CAS No.

1204810-55-8

Molecular Formula

C10H7BrClNO

Molecular Weight

272.526

IUPAC Name

3-bromo-8-chloro-6-methyl-1H-quinolin-4-one

InChI

InChI=1S/C10H7BrClNO/c1-5-2-6-9(8(12)3-5)13-4-7(11)10(6)14/h2-4H,1H3,(H,13,14)

InChI Key

CDBPKFNQYJQQPA-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=O)C(=CN2)Br)Cl

Synonyms

3-Bromo-8-chloro-4-hydroxy-6-methylquinoline

Origin of Product

United States

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